4-(3-Methylphenyl)phenethyl alcohol

Description

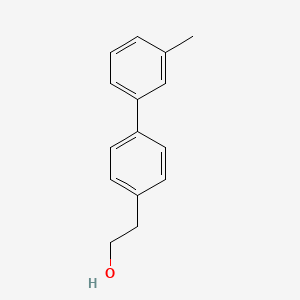

The nomenclature "4-(3-Methylphenyl)phenethyl alcohol" suggests a phenethyl alcohol core where the hydrogen atom at the fourth position of the phenyl ring is substituted by a 3-methylphenyl group. This structure, more precisely named 2-(4-(m-tolyl)phenyl)ethan-1-ol, belongs to the class of biaryl compounds, which are known for their prevalence in biologically active molecules, functional materials, and as ligands in catalysis. mdpi.comacademie-sciences.frnih.gov The study of such molecules is driven by the desire to create novel chemical entities with tailored properties.

Phenethyl alcohol, or 2-phenylethanol (B73330), is a simple aromatic alcohol with a phenyl group attached to an ethanol (B145695) backbone. wikipedia.org Its derivatives are a broad class of compounds where substitutions on the phenyl ring or the ethyl chain lead to a wide array of physical and chemical properties. These derivatives are found extensively in nature, contributing to the fragrance of essential oils, and are also produced through various synthetic routes. wikipedia.org

The introduction of a second aromatic ring, as in the case of this compound, creates a biaryl system. This structural motif is of great importance in medicinal chemistry and materials science due to the unique conformational properties and electronic interactions that arise from the two connected aryl systems. mdpi.com The rotational barrier around the aryl-aryl single bond can lead to atropisomerism, a form of stereoisomerism that can be crucial for biological activity. manchester.ac.uk

The synthesis of biaryl compounds like this compound is a key focus in organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl groups. academie-sciences.frlibretexts.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this could involve the coupling of a protected 4-bromophenethyl alcohol with 3-methylphenylboronic acid.

Recent advancements in C-H bond functionalization offer alternative and more atom-economical routes to biaryl compounds. nih.gov These methods allow for the direct coupling of two arenes, avoiding the need for pre-functionalized starting materials like halides or boronic acids. For instance, palladium-catalyzed meta-selective C–H arylation of aromatic alcohols has been developed, providing a direct way to introduce an aryl group at the meta position of a phenethyl alcohol derivative. nih.gov

The development of efficient synthetic routes to access these biaryl phenethyl alcohols is crucial as they serve as valuable building blocks for more complex molecules. Their hydroxyl group can be readily transformed into other functional groups, and the biaryl core can be further modified, opening up avenues for the discovery of new chemical entities with potentially interesting properties. mdpi.comnih.gov

Current research on biaryl compounds, including derivatives of phenethyl alcohol, is multifaceted. A significant area of investigation is their application in medicinal chemistry, where the biaryl scaffold is a common feature in many therapeutic agents. mdpi.com Researchers are exploring how modifications to the biaryl structure, such as the position and nature of substituents, affect biological activity.

In the field of materials science, biaryl derivatives are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the biaryl system can be tuned by altering the substituents on the aromatic rings. mdpi.com

Furthermore, the development of novel and more sustainable synthetic methods for the preparation of biaryl compounds remains an active area of research. This includes the use of more environmentally friendly solvents like ethanol and water in Suzuki-Miyaura couplings and the development of catalyst systems that operate under milder conditions. nih.gov

Interactive Data Tables

Below are data tables for closely related isomers, 3-Methylphenethyl alcohol and 4-Methylphenethyl alcohol, as direct comprehensive data for this compound is not widely available in public databases. This data provides a useful reference for the expected properties of a methyl-substituted phenethyl alcohol.

Properties of 3-Methylphenethyl alcohol

| Property | Value | Source |

| CAS Number | 1875-89-4 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C9H12O | chemicalbook.com |

| Molecular Weight | 136.19 g/mol | chemicalbook.com |

| Boiling Point | 242-243 °C | sigmaaldrich.com |

| Density | 1.002 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.529 | sigmaaldrich.com |

Properties of 4-Methylphenethyl alcohol

| Property | Value | Source |

| CAS Number | 699-02-5 | nist.govncats.io |

| Molecular Formula | C9H12O | nist.gov |

| Molecular Weight | 136.19 g/mol | nist.gov |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Refractive Index | Not specified |

Properties

IUPAC Name |

2-[4-(3-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRXOLVLMQNONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methylphenyl Phenethyl Alcohol and Analogues

Established Reaction Pathways for Phenethyl Alcohol Synthesis

Traditional methods for synthesizing the phenethyl alcohol scaffold remain fundamental in organic chemistry. These pathways are characterized by their reliability and broad applicability, though they may face challenges regarding functional group tolerance and environmental impact.

Grignard Reaction Sequences (e.g., involving ethylene (B1197577) oxide)

A primary and classic method for preparing phenethyl alcohols involves the reaction of a Grignard reagent with ethylene oxide. This reaction forms a new carbon-carbon bond and establishes the characteristic two-carbon alcohol chain. The general mechanism involves the nucleophilic attack of the Grignard reagent on one of the carbon atoms of the epoxide ring, leading to ring-opening. Subsequent hydrolysis of the resulting magnesium alkoxide furnishes the desired primary alcohol.

For the specific synthesis of 4-(3-Methylphenyl)phenethyl alcohol, the process would begin with the formation of a Grignard reagent from 3-methylbenzyl chloride or bromide. However, a more direct route to a substituted phenethyl alcohol like this involves using a phenylmagnesium halide and ethylene oxide. For instance, to create 2-phenylethanol (B73330), phenylmagnesium bromide is reacted with ethylene oxide. The synthesis of analogues, such as 4-octylphenethyl alcohol, has been demonstrated using n-octyl magnesium bromide.

Table 1: Synthesis of Phenethyl Alcohols via Grignard Reagents

| Grignard Reagent | Electrophile | Intermediate Product | Final Product | Reference(s) |

|---|---|---|---|---|

| Phenylmagnesium bromide (C₆H₅MgBr) | Ethylene oxide | C₆H₅CH₂CH₂OMgBr | 2-Phenylethanol |

This method's industrial application has been refined over the years to improve efficiency and safety, with developments in continuous reaction systems.

Reductive Approaches from Carboxylic Acids and Esters

The reduction of carboxylic acids and their corresponding esters provides another robust pathway to primary alcohols. Carboxylic acids and esters are less reactive towards nucleophilic reducing agents than aldehydes or ketones. Consequently, a powerful reducing agent, Lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective.

The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition, requiring two equivalents of hydride. The process involves an initial reduction to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. An alternative, milder system using sodium borohydride in conjunction with iodine or in a THF-methanol system has been developed for the reduction of aromatic carboxylic esters, offering high yields and better functional group tolerance.

For the synthesis of this compound, the corresponding precursor would be 3-methylphenylacetic acid or its methyl/ethyl ester.

Table 2: Reduction of Phenylacetic Acid Derivatives

| Starting Material | Reducing Agent/System | Solvent | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aromatic Carboxylic Acids/Esters | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Primary Alcohol | High | |

| Methyl esters of aromatic acids | Sodium borohydride / Methanol | THF | Primary Alcohol | 70–92% |

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a significant industrial method for producing phenethyl alcohol, often prized for its cleaner reaction profiles. A common approach is the hydrogenation of styrene (B11656) oxide. This reaction can be performed using various catalysts, with Raney nickel and palladium on carbon (Pd/C) being particularly effective. These catalysts facilitate the selective hydrogenation of the epoxide ring to yield 2-phenylethanol with high conversion rates and selectivity, minimizing the formation of byproducts like 1-phenylethyl alcohol.

Another route involves the catalytic hydrogenation of acetophenone (B1666503). Depending on the catalyst and conditions, this can yield α-phenylethanol. For instance, using a Raney nickel catalyst in a mixture of a C1-C4 fatty alcohol and water, acetophenone can be converted to α-phenylethanol with high selectivity.

Table 3: Catalytic Hydrogenation for Phenethyl Alcohol Synthesis

| Substrate | Catalyst | Conditions | Product | Yield/Conversion | Reference(s) |

|---|---|---|---|---|---|

| Styrene oxide | Raney nickel | Methanol solvent, 301−363 K | 2-Phenylethanol | 90.2% yield, 92% conversion | |

| Styrene oxide | Pd/C | Methanol solvent | 2-Phenylethanol | ~99% selectivity | |

| Acetophenone | Ni-supported graphene | Flow reactor | 1-Phenylethanol | 99.14% conversion |

Advanced and Selective Synthetic Strategies for Phenethyl Alcohol Derivatives

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more selective and efficient transformations. These advanced strategies often employ novel catalytic systems to achieve functionalizations that are difficult or impossible with traditional reagents.

C-H Functionalization via Transition Metal Catalysis (e.g., Palladium/Norbornene Relay Catalysis)

A significant challenge in synthetic chemistry is the direct and selective functionalization of C–H bonds. Palladium/Norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful tool for the site-selective functionalization of arenes. This methodology allows for the functionalization of both the ortho and ipso positions of an aryl halide.

More recently, this strategy has been extended to achieve challenging meta-C–H functionalization. By using a removable directing group and a transient mediator like norbornene, a palladium catalyst can be "relayed" from an initial ortho C-H activation site to a more remote meta position. This has been successfully applied to phenethyl and benzylic alcohol derivatives. An oxime ether directing group, in combination with a specific pyridine-based ligand, enables the efficient meta-arylation of phenethyl alcohols, providing a sophisticated route to complex derivatives that would be difficult to access otherwise. This method is notable for its broad substrate scope and tolerance of various functional groups.

The proposed mechanism involves an initial ortho-C–H activation directed by the oxime group, followed by insertion of norbornene, which facilitates the subsequent meta-C–H activation and functionalization.

Multi-Step Conversions Employing Protecting Group Chemistry

The synthesis of substituted phenethyl alcohols and their analogs frequently necessitates the use of protecting groups to prevent unwanted side reactions with reactive functional groups, such as hydroxyl moieties. libretexts.org Protecting groups are temporarily attached to a functional group to mask its reactivity during a chemical transformation and are subsequently removed in a later step. libretexts.org

A common strategy for synthesizing analogs of this compound involves the protection of a hydroxyl group on one of the starting materials. For instance, in the synthesis of diarylheptanoids, a related class of compounds, the hydroxyl group of vanillin (B372448) is protected with a benzyl (B1604629) group using benzyl bromide in the presence of a base. tandfonline.com This protection allows for subsequent reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. tandfonline.com The benzyl protecting group can later be removed by hydrogenolysis using a palladium catalyst. tandfonline.com

Another relevant example is the synthesis of 4-octylphenethyl alcohol, where a protecting group is added to 2-phenylethanol before the alkylation reaction. google.com A variety of protecting groups can be employed, including acetyl (Ac), methoxymethyl ether (MOM), and silyl (B83357) ethers. libretexts.orggoogle.com The choice of protecting group depends on the specific reaction conditions of the subsequent steps. For example, the trityl group is noted for its effective protection and convenient removal by catalytic hydrogenation. google.com

The general sequence involving a protecting group for a hydroxyl function in the synthesis of a substituted phenethyl alcohol can be outlined as follows:

Protection: The hydroxyl group of a starting phenol (B47542) or alcohol is converted into a protected form, such as an ether or an ester. libretexts.org

Coupling/Alkylation: The protected intermediate undergoes a coupling or alkylation reaction to form the desired carbon skeleton.

Deprotection: The protecting group is removed to reveal the free hydroxyl group in the final product. libretexts.org

The following table summarizes common protecting groups for alcohols and their removal conditions:

| Protecting Group | Abbreviation | Removal Conditions |

| Acetyl | Ac | Acid or base hydrolysis. libretexts.org |

| Benzyl | Bn | Hydrogenolysis. libretexts.org |

| p-Methoxybenzyl ether | PMB | Acid, hydrogenolysis, or oxidation. libretexts.org |

| Methoxymethyl ether | MOM | Acid hydrolysis. libretexts.org |

| Silyl ethers (e.g., TBDMS) | TBDMS | Fluoride ions (e.g., TBAF), acid. thieme-connect.com |

| Trityl | Tr | Catalytic hydrogenation, mild acid. google.com |

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The efficiency and regioselectivity of a synthetic route are critical factors in its practical application. Regioselectivity, the control of the position at which a reaction occurs, is particularly important when dealing with substituted aromatic rings.

In the synthesis of substituted biaryls, the regioselectivity of coupling reactions is a key challenge. For instance, in palladium-catalyzed cross-coupling reactions, the position of the new carbon-carbon bond formation on the aromatic rings needs to be precisely controlled. The choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome.

The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to improve regioselectivity in the synthesis of certain heterocyclic compounds, which can be an analogous consideration for biaryl synthesis. organic-chemistry.org In contrast, polar protic solvents like ethanol (B145695) may lead to mixtures of isomers. organic-chemistry.org

Design of Novel Synthetic Precursors and Building Blocks

The development of novel synthetic precursors and building blocks can significantly streamline the synthesis of complex molecules like this compound. These precursors are designed to already contain specific functionalities or structural motifs present in the target molecule, thereby reducing the number of synthetic steps.

For the synthesis of this compound, a key precursor would be a molecule that facilitates the formation of the biaryl linkage. One approach could involve the use of a pre-functionalized aromatic ring. For example, a boronic acid or ester derivative of toluene (B28343) could be a versatile building block for a Suzuki coupling reaction with a suitable halogenated phenethyl alcohol derivative.

Another strategy involves the design of precursors where the phenethyl alcohol moiety is already attached to one of the aromatic rings. For instance, a halogenated derivative of phenethyl alcohol could be prepared and then coupled with a methylphenyl-containing partner.

The synthesis of complex polypropionate fragments, which are building blocks for natural products, often relies on the creation of chiral, enantiomerically enriched synthons. bath.ac.uk This concept can be applied to the design of precursors for this compound, especially if a specific stereoisomer is desired.

The development of new synthetic methods, such as photoredox catalysis, can also open up avenues for the creation of novel precursors. mdpi.com These methods can offer milder reaction conditions and unique reactivity patterns, allowing for the synthesis of previously inaccessible building blocks.

Spectroscopic and Structural Elucidation of 4 3 Methylphenyl Phenethyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The aromatic region of the spectrum is complex due to the presence of two phenyl rings. The protons on the 4-substituted phenethyl ring typically appear as an AA'BB' system, resulting in two doublets. The protons on the 3-methylphenyl ring exhibit a more intricate splitting pattern. The ethyl group protons appear as two triplets, characteristic of an A₂B₂ system, showing coupling to each other. The methyl protons on the tolyl ring resonate as a singlet, while the hydroxyl proton typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Signal Assignments for 4-(3-Methylphenyl)phenethyl alcohol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.10 - 7.60 | Multiplet | - |

| -CH₂-OH | 3.70 - 3.90 | Triplet | ~6.5 |

| Ar-CH₂- | 2.80 - 3.00 | Triplet | ~6.5 |

| Ar-CH₃ | 2.30 - 2.40 | Singlet | - |

| -OH | Variable (e.g., 1.5 - 2.5) | Broad Singlet | - |

Note: Predicted values are based on data from analogous compounds such as 2-(4-Methylphenyl)ethanol and other biphenyl (B1667301) derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used. chemicalbook.comchemicalbook.comsigmaaldrich.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The signals are spread over a wider range than in the ¹H NMR spectrum, often allowing for the resolution of every carbon atom. The carbon attached to the hydroxyl group is deshielded and appears in the 60-70 ppm range, while the other aliphatic carbons (methyl and methylene) appear at higher fields (lower ppm values). libretexts.org The aromatic carbons resonate in the 120-145 ppm region, with quaternary carbons (those without attached protons, such as the points of ring linkage) typically showing weaker signals.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 135 - 142 |

| Aromatic CH Carbons | 124 - 130 |

| -CH₂-OH | ~63 |

| Ar-CH₂- | ~39 |

| Ar-CH₃ | ~21 |

Note: Predicted values are based on spectral data for related structures like phenethyl alcohol and substituted biphenyls. libretexts.orgchemicalbook.comrsc.org

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the two methylene (B1212753) protons of the ethyl group (-CH₂-CH₂-OH), confirming their connectivity. It also helps in tracing the coupling pathways among the protons on each of the aromatic rings. scielo.br

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their already-assigned proton signals from the ¹H NMR spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the entire molecular skeleton. For instance, it would show correlations from the benzylic protons (Ar-CH₂-) to the quaternary carbon of the biphenyl linkage, and from the protons on one aromatic ring to the carbons on the other, confirming the biphenyl connection. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY can provide insights into the molecule's preferred conformation, particularly the dihedral angle and rotational dynamics between the two aromatic rings. chinesechemsoc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong, broad absorption band for the hydroxyl group (O-H) stretch, which indicates hydrogen bonding. Other significant absorptions include C-H stretches for both aromatic and aliphatic protons, C=C stretches within the aromatic rings, and a strong C-O stretching band for the primary alcohol.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Alcohol (H-bonded) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | sp³ C-H (CH₂, CH₃) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic Ring |

| C-O Stretch | 1000 - 1260 | Strong | Primary Alcohol |

| C-H Bend (Out-of-Plane) | 690 - 900 | Strong | Aromatic Substitution |

Note: Data derived from general spectroscopic principles and spectra of analogous compounds like phenethyl alcohol and substituted toluenes. libretexts.orgpressbooks.pubchemicalbook.com

The IR spectrum provides valuable information about intermolecular forces, primarily hydrogen bonding. The presence of a very broad O-H stretching band centered around 3350 cm⁻¹ is definitive evidence of strong intermolecular hydrogen bonding between the alcohol groups of adjacent molecules in the condensed phase. libretexts.orgpressbooks.pub In a very dilute solution using a non-polar solvent, this broad band would be replaced or accompanied by a sharper, weaker band at a higher frequency (around 3600 cm⁻¹), corresponding to the "free" or non-hydrogen-bonded O-H stretch. pressbooks.pub The significant broadening observed under normal conditions indicates a network of associated molecules, which is characteristic of alcohols.

While intermolecular hydrogen bonding is the dominant interaction, the potential for weak intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the adjacent aromatic ring can also be considered. researchgate.net Such an interaction could influence the conformational preference of the ethyl alcohol side chain, potentially favoring a gauche conformation. Detailed analysis of the O-H stretching region under varying conditions of concentration and temperature can help to distinguish between these different types of hydrogen bonds. mdpi.comepa.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of an organic compound, it provides the molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern upon ionization.

In the analysis of this compound, the molecular formula is C15H16O, corresponding to a molecular weight of approximately 212.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. However, for alcohols, the molecular ion peak can often be weak or entirely absent due to rapid fragmentation. libretexts.org

The fragmentation of this compound is dictated by its structural features: a primary alcohol and a biphenyl-like system connected by an ethyl bridge. The most common fragmentation pathways for alcohols in a mass spectrometer are alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would result in the loss of a CH₂OH radical, leading to the formation of a stable benzylic-type cation.

Dehydration: The elimination of a water molecule (H₂O, mass of 18 Da) from the molecular ion is another characteristic fragmentation pathway for alcohols. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the two aromatic rings is also possible, which would lead to fragments corresponding to the individual substituted benzyl (B1604629) and phenyl moieties. The presence of a methyl group on one of the phenyl rings would influence the m/z value of the resulting fragment ions. oup.com

The expected key fragment ions in the mass spectrum of this compound are detailed in the table below.

| Fragment Ion (m/z) | Identity / Proposed Structure | Fragmentation Pathway |

| 212 | [C15H16O]⁺ | Molecular Ion (M⁺) |

| 194 | [M - H₂O]⁺ | Dehydration (Loss of water) |

| 181 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 165 | [C13H9]⁺ | Cleavage and rearrangement |

| 91 | [C7H7]⁺ | Toluene-like fragment |

This table represents predicted data based on common fragmentation patterns for similar chemical structures.

Integration of Spectroscopic Data for Definitive Molecular Structure Determination

While mass spectrometry provides vital information about molecular weight and fragmentation, it is the integration of data from multiple spectroscopic techniques that allows for the unequivocal determination of a molecule's structure. researchgate.netresearchgate.net The combination of MS with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is standard practice for the structural elucidation of organic compounds. bris.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum for this compound would confirm the presence of key functional groups. A strong, broad absorption band in the region of 3300-3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. libretexts.org Absorptions corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band would also be present around 1000-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons on the carbon adjacent to the hydroxyl group would appear in the 3.4-4.5 ppm range. libretexts.org The proton of the -OH group itself would likely appear as a broad singlet. libretexts.org The aromatic protons would resonate in the downfield region (typically 7-8 ppm), and their splitting patterns would help confirm the substitution pattern on both phenyl rings. The methyl group protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the total number of carbons, which aligns with the molecular formula derived from MS. The chemical shifts would differentiate between the sp³-hybridized carbons of the ethyl chain and the sp²-hybridized carbons of the two aromatic rings.

By combining these techniques, a complete structural puzzle is assembled. Mass spectrometry provides the molecular formula. IR spectroscopy confirms the presence of the critical alcohol functional group. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and arrangement of all atoms in the molecule, allowing for the definitive and unambiguous structural determination of this compound. researchgate.netbris.ac.uk

Computational and Theoretical Investigations of 4 3 Methylphenyl Phenethyl Alcohol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's geometry and electronic properties. For 4-(3-Methylphenyl)phenethyl alcohol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.netnih.gov This process minimizes the total energy of the molecule, revealing precise bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies greater stability. researchgate.net These calculations also provide a detailed map of electron density distribution, offering clues about the molecule's polarity and intermolecular interactions.

Table 1: Calculated Geometric Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl rings) | 1.39 - 1.41 | 119 - 121 | - |

| C-C (ethyl chain) | 1.52 - 1.54 | 109 - 112 | - |

| C-O (alcohol) | 1.43 | - | - |

| O-H (alcohol) | 0.96 | - | - |

| C-C-O (angle) | - | 108.5 | - |

| C-C-C-C (dihedral) | - | - | Variable (see Conformational Analysis) |

Vibrational Spectroscopy Simulations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectroscopy, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netresearchgate.net

To understand the nature of these vibrations in detail, a Potential Energy Distribution (PED) analysis is conducted. researchgate.net PED assigns the calculated vibrational frequencies to specific internal coordinates of the molecule. This allows for an unambiguous characterization of each vibrational band, for instance, identifying which band corresponds to the O-H stretch of the alcohol group, the C-H stretches of the aromatic rings, or the C-C stretching modes of the biphenyl (B1667301) system. nepjol.infoopenaccesspub.org Comparing the simulated spectra with experimentally obtained spectra is a crucial step in validating the computational model.

Table 2: Predicted Vibrational Frequencies and PED Assignments for Key Functional Groups of this compound (Exemplary Data)

| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3600 | O-H stretch | >90% O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch | >85% C-H stretch (aromatic) |

| 2960 - 2850 | Aliphatic C-H stretch | >90% C-H stretch (aliphatic) |

| 1600 - 1450 | Aromatic C=C stretch | C=C stretch, C-H in-plane bend |

| ~1200 | C-O stretch | C-O stretch, C-C stretch |

Conformational Analysis and Rotameric Discrimination

The flexible ethyl alcohol chain in this compound allows for the existence of multiple rotational isomers, or rotamers. Conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the corresponding energy, helps to identify the most stable conformers. acs.org This analysis reveals the potential energy surface of the molecule and the energy barriers between different conformations.

For aryl alcohols, a key conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the π-electrons of one of the benzene (B151609) rings. acs.orgkisti.re.kr Computational studies can determine the relative energies of conformers with and without this interaction, predicting the most populated conformation in the gas phase. Techniques like infrared-ultraviolet double-resonance spectroscopy can then be used experimentally to discriminate between these different rotamers. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netnih.gov It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would typically show a negative potential (often colored red or yellow) around the oxygen atom of the hydroxyl group, identifying it as a site for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (colored blue), indicating its susceptibility to nucleophilic attack. The aromatic rings will also display regions of negative potential above and below the plane of the rings, associated with the π-electron system. researchgate.net

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions involving this compound. By modeling the structures and energies of potential reaction intermediates and transition states, researchers can map out the most likely reaction pathways. acs.orgnih.gov

For instance, in an acid-catalyzed dehydration reaction, these calculations can elucidate the structure of the carbocation intermediate formed after the loss of water. In oxidation reactions of the alcohol, the mechanism of hydrogen abstraction can be studied. Furthermore, reactions involving the aromatic rings, such as electrophilic aromatic substitution, can be modeled to predict the regioselectivity (i.e., at which position on the ring the substitution is most likely to occur). The calculated activation energies for different pathways allow for a comparison of their feasibility. lu.sematerialssquare.com

Chemical Reactivity and Mechanistic Studies of 4 3 Methylphenyl Phenethyl Alcohol

Alcohol Functional Group Transformations

The primary alcohol group is a key site for synthetic modifications, readily undergoing etherification, esterification, and oxidation reactions.

The conversion of the hydroxyl group in 4-(3-Methylphenyl)phenethyl alcohol to an ether can be accomplished through several established methods, most notably the Williamson ether synthesis. lscollege.ac.in This classical reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide in an SN2 reaction. masterorganicchemistry.comkhanacademy.org

First, the alcohol is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. transformationtutoring.com This alkoxide then serves as a potent nucleophile. The subsequent reaction with a primary alkyl halide, like methyl iodide or ethyl bromide, yields the desired ether. masterorganicchemistry.com Due to the SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary and tertiary halides. lscollege.ac.inmasterorganicchemistry.com Acetonitrile and N,N-dimethylformamide are often used as solvents as they can accelerate the reaction rate. lscollege.ac.in

Reaction Scheme for Williamson Ether Synthesis:

Deprotonation: 4-(3-CH₃C₆H₄)C₆H₄CH₂CH₂OH + NaH → 4-(3-CH₃C₆H₄)C₆H₄CH₂CH₂O⁻Na⁺ + H₂

Nucleophilic Substitution: 4-(3-CH₃C₆H₄)C₆H₄CH₂CH₂O⁻Na⁺ + R-X → 4-(3-CH₃C₆H₄)C₆H₄CH₂CH₂OR + NaX

Alternative methods, such as iron-catalyzed etherification, offer pathways for creating unsymmetrical ethers by reacting two different alcohols. acs.org Electrochemical methods have also been developed for C-H bond etherification, where an alcohol can be coupled with a C(sp³)-H compound. nih.gov

| Method | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Anhydrous solvent (e.g., THF, DMF), 50-100 °C. lscollege.ac.in | Alkyl Ether |

| Iron-Catalyzed Etherification | Second Alcohol (R'-OH), Fe(OTf)₃ catalyst | Heating, often in a solvent like dichloroethane. | Unsymmetrical Ether |

| Electrochemical Etherification | C(sp³)-H source, Electrolysis | Undivided cell, constant current, room temperature. nih.gov | Ether |

Esterification of this compound is commonly achieved via the Fischer esterification method. numberanalytics.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.compearson.com

The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. numberanalytics.com This pathway leads to the formation of a tetrahedral intermediate, which then eliminates water to form the ester. numberanalytics.com A wide variety of esters can be synthesized by choosing the appropriate carboxylic acid. For example, reaction with acetic acid yields 4-(3-methylphenyl)phenethyl acetate, while reaction with formic acid can produce 4-(3-methylphenyl)phenethyl formate. nih.govreddit.com

Enzymatic esterification using lipases offers a greener alternative, often providing high yields under mild conditions. nih.gov Other methods include metal-free, oxygen-mediated esterification using ionic liquids. nih.gov

| Carboxylic Acid | Catalyst/Conditions | Resulting Ester |

|---|---|---|

| Acetic Acid (CH₃COOH) | H₂SO₄ (catalyst), Reflux | 4-(3-Methylphenyl)phenethyl acetate |

| Propanoic Acid (CH₃CH₂COOH) | TsOH (catalyst), Reflux with water removal | 4-(3-Methylphenyl)phenethyl propanoate |

| Benzoic Acid (C₆H₅COOH) | H₂SO₄ (catalyst), Reflux | 4-(3-Methylphenyl)phenethyl benzoate |

| Formic Acid (HCOOH) | Novozym 435 (lipase), Toluene (B28343), 40 °C. nih.gov | 4-(3-Methylphenyl)phenethyl formate |

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, forming 4-(3-methylphenyl)phenylacetaldehyde, mild oxidizing agents are required. chemistrysteps.com Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are effective for this transformation. chemistrysteps.comlibretexts.org These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid, as the presence of water facilitates the formation of an aldehyde hydrate (B1144303) intermediate which is readily oxidized further. wikipedia.org

Oxidation to Carboxylic Acid: Strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(3-methylphenyl)phenylacetic acid. nsf.govlibretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromium trioxide (CrO₃) in an acidic solution (Jones oxidation). libretexts.orgwikipedia.orgorganic-chemistry.org These powerful oxidants first convert the alcohol to an aldehyde, which is then rapidly oxidized to the carboxylic acid. libretexts.orgwikipedia.org

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 4-(3-Methylphenyl)phenylacetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| 4-(3-Methylphenyl)phenylacetaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |

| 4-(3-Methylphenyl)phenylacetic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat. libretexts.org |

| 4-(3-Methylphenyl)phenylacetic acid | Chromium Trioxide (CrO₃), H₂SO₄, Acetone (Jones Reagent) | Acetone solvent. wikipedia.org |

Catalytic Mechanisms in Transformations of Phenethyl Alcohol Derivatives

The transformations of phenethyl alcohol and its derivatives are often facilitated by catalysts that enable specific chemical reactions through distinct mechanistic pathways. These mechanisms are crucial for understanding the reactivity of this class of compounds and for designing new synthetic methodologies.

Palladium-Catalyzed meta-C-H Functionalization:

A notable transformation of phenethyl alcohol derivatives involves the palladium-catalyzed meta-C-H arylation. rsc.orgrsc.org This reaction utilizes a directing group, such as a readily removable oxime ether, to guide the palladium catalyst to a specific C-H bond on the aromatic ring, remote from the ethyl alcohol moiety. The proposed catalytic cycle typically involves the following key steps:

C-H Activation: The palladium catalyst, coordinated to a ligand, selectively activates a meta-C-H bond of the phenethyl alcohol derivative, forming a palladacycle intermediate. This step is often the rate-determining step.

Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the palladium center.

Reductive Elimination: The aryl group and the phenethyl group on the palladium center couple, leading to the formation of the C-Ar bond and regenerating the active palladium catalyst.

The use of a transient mediator, such as 2-carbomethoxynorbornene (NBE-CO₂Me), can facilitate the C-H activation step in what is known as a relay catalysis mechanism. rsc.orgrsc.org

Base-Catalyzed Ether Synthesis:

The synthesis of β-phenethyl ethers can be achieved through the direct anti-Markovnikov addition of alcohols to styrene (B11656) derivatives, a reaction that can be catalyzed by a strong base like P₄-t-Bu superbase. thieme-connect.com This transformation addresses limitations of other methods for β-phenethyl ether synthesis. The mechanism likely involves the deprotonation of the alcohol by the superbase to generate a highly reactive alkoxide nucleophile, which then attacks the less substituted carbon of the styrene double bond.

Acid-Catalyzed Esterification and Dehydration:

Traditional acid catalysis is employed for reactions like esterification and dehydration. In the esterification of phenethyl alcohol with a carboxylic acid, a strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenethyl alcohol.

In the dehydration of phenylethanol derivatives to form styrenes, an acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). bohrium.com The subsequent departure of water generates a carbocation intermediate, which is stabilized by the adjacent phenyl ring. bohrium.com A base (which can be the solvent or the conjugate base of the acid catalyst) then abstracts a proton from the β-carbon, leading to the formation of a double bond and yielding the styrene product. The efficiency and selectivity of this process can be significantly influenced by the choice of catalyst, as demonstrated by the high yields achieved with specific copper(II) complexes. bohrium.com

The following table provides a summary of the key features of these catalytic mechanisms.

| Catalytic Transformation | Catalyst Type | Key Intermediates | Driving Force/Key Step |

| meta-C-H Arylation | Palladium complex | Palladacycle | C-H activation |

| Ether Synthesis | Superbase | Alkoxide | Nucleophilic attack on alkene |

| Esterification | Acid | Protonated carboxylic acid | Nucleophilic acyl substitution |

| Dehydration | Acid/Metal complex | Carbocation | Elimination of water |

Advanced Applications of 4 3 Methylphenyl Phenethyl Alcohol in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

Comprehensive searches of chemical synthesis databases and academic journals did not yield any specific examples of 4-(3-Methylphenyl)phenethyl alcohol being used as a key intermediate in complex organic synthesis.

Precursor for Advanced Pharmaceutical Intermediates and Bioactive Scaffolds

There is no publicly available research or patent literature that identifies this compound as a precursor for the synthesis of advanced pharmaceutical intermediates or bioactive scaffolds. While the biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, its specific combination with a 3-methyl substituent and a phenethyl alcohol moiety in this arrangement has not been documented as a starting material for known therapeutic agents.

Table 1: Documented Pharmaceutical Intermediates or Bioactive Scaffolds Derived from this compound (No data available in current scientific literature)

| Resulting Intermediate/Scaffold | Therapeutic Area |

|---|

Building Block for Heterocyclic Compound Synthesis

No methodologies have been published that describe the use of this compound as a building block for the synthesis of heterocyclic compounds. The transformation of its alcohol functional group or reactions involving its aromatic rings to form a heterocycle have not been reported.

Table 2: Heterocyclic Compounds Synthesized from this compound (No data available in current scientific literature)

| Heterocyclic System | Synthesis Method |

|---|

Contributions to Specialized Chemical Industries (e.g., Flavor and Fragrance Chemistry through derivatives)

There are no records of this compound or its derivatives being utilized in the flavor and fragrance industry. While phenethyl alcohol and some of its isomers are known for their floral scents, no such organoleptic properties or applications have been attributed to this specific compound or its esters.

Table 3: Flavor and Fragrance Derivatives of this compound (No data available in current scientific literature)

| Derivative | Aroma/Flavor Profile |

|---|

Future Directions and Emerging Research Avenues for 4 3 Methylphenyl Phenethyl Alcohol

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable methods for synthesizing important chemical building blocks. Future research on 4-(3-Methylphenyl)phenethyl alcohol will likely prioritize the replacement of traditional, often hazardous, synthetic protocols with more benign alternatives.

Key research avenues include:

Catalytic Dehydrogenation and Borrowing Hydrogen Reactions: Conventional syntheses often rely on stoichiometric reagents and produce significant waste. Emerging strategies like acceptorless dehydrogenative coupling (ADC) using earth-abundant metal catalysts, such as nickel, offer a sustainable path to C-C bond formation. acs.org These "borrowing hydrogen" or "hydrogen auto-transfer" methods can utilize simple alcohols as starting materials, generating water as the primary byproduct, thus increasing atom economy. nih.gov Research could focus on applying nickel-pincer complexes or other transition-metal catalysts to couple a derivative of 3-methylphenylboronic acid with a suitable 2-phenylethanol (B73330) equivalent in a redox-neutral manner. acs.orgresearchgate.net

Transition-Metal-Free Radical Coupling: Recent advancements have demonstrated the possibility of β-alkylation of aromatic alcohols under transition-metal-free conditions. nih.gov These reactions, often mediated by a simple base like t-BuONa acting as both a base and a radical initiator, could provide a cost-effective and environmentally friendly route to the target molecule from readily available aromatic alcohol precursors. nih.gov

Modern Cross-Coupling Methodologies: While classic Suzuki-Miyaura coupling is a staple for biphenyl (B1667301) synthesis, future work will focus on making these processes more sustainable. rsc.org This includes the use of highly efficient, low-loading palladium catalysts supported on novel materials like mesoporous carbon frameworks or metal-organic frameworks (MOFs), which allow for easy recovery and recycling. researchgate.net Developing aqueous or solvent-free reaction conditions for the coupling of a 3-methylphenylboronic acid derivative with a 4-(2-hydroxyethyl)phenyl halide would represent a significant green advancement. rsc.orgresearchgate.net

A summary of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Catalysts/Reagents | Key Advantages |

| Acceptorless Dehydrogenative Coupling | Nickel-pincer complexes, Iridium complexes | High atom economy, uses alcohols as starting materials, benign byproducts (H₂O, H₂). acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium nanoparticles on supports (e.g., MOFs, porous carbon) | High efficiency, catalyst reusability, potential for aqueous conditions. researchgate.net |

| Metal-Free Radical Coupling | t-BuONa | Avoids transition metals, cost-effective. nih.gov |

Exploration of Untapped Reactivity Profiles and Novel Functionalizations

Beyond its synthesis, the this compound scaffold holds untapped potential for novel chemical transformations. Future research will aim to move beyond the reactivity of the alcohol group to functionalize the aromatic rings and the ethyl linker, enabling the creation of diverse molecular libraries.

Directed C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of C-H bonds. Recent breakthroughs in palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives, using removable directing groups, offer a powerful tool for elaborating the core structure. nih.govrsc.org Applying this methodology to this compound could allow for the selective introduction of various aryl or other functional groups at the meta-position of the phenethyl moiety, providing access to novel analogues that would be difficult to synthesize otherwise. nih.govrsc.org

Installation of Versatile Functional Groups: The nitrile group is a valuable synthon in organic chemistry due to its versatile reactivity. acs.org Palladium-catalyzed cross-coupling of aryl thianthrenium salts with isonitriles has emerged as a method to install nitrile and carbamoyl (B1232498) groups. acs.org This strategy could be adapted to functionalize the aromatic rings of this compound, converting C-H bonds into valuable nitrile handles for further transformation into amines, carboxylic acids, or tetrazoles. acs.org

Functionalization via Esterification and Etherification: The hydroxyl group can be leveraged to introduce a wide array of functionalities through esterification or etherification. mdpi.comtorvergata.it This can be used to attach other bioactive molecules, such as phenolic acids or neurotransmitters like GABA, potentially creating hybrid molecules with unique pharmacological profiles. mdpi.comtorvergata.it Green methods for these transformations, such as using dimethyl carbonate (DMC) as a benign methylating agent with solid base catalysts, could also be explored. researchgate.net

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing applications. Future research will employ a synergistic approach combining advanced analytical techniques and computational chemistry.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine, advanced methods can provide deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively assign all proton and carbon signals, especially for complex functionalized derivatives. Solid-state NMR could be used to study the compound's conformation and packing in crystalline form. Advanced mass spectrometry methods can aid in the detailed characterization of reaction products and potential metabolites in biological systems. nih.gov

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations are powerful tools for elucidating molecular properties. researchgate.net Future studies will likely use DFT to:

Optimize the ground-state geometry and predict vibrational frequencies to complement experimental IR and Raman spectra. researchgate.net

Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method for comparison with experimental data. researchgate.net

Analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand reactivity and electronic transitions. researchgate.net

Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization that contribute to molecular stability. researchgate.net

Generate Molecular Electrostatic Potential (MESP) maps to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Simulate reaction pathways and transition states for proposed synthetic transformations to guide experimental design and understand reaction mechanisms. mdpi.comsemanticscholar.org

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The structural features of this compound make it an attractive candidate for applications beyond traditional organic chemistry, particularly in the fields of chemical biology and materials science.

Chemical Biology: Phenethyl alcohol and biphenyl derivatives are common motifs in bioactive molecules. rsc.orgnih.gov

Precursor for Bioactive Molecules: The compound can serve as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, related structures have been investigated for the treatment of pulmonary fibrosis and as opioid receptor modulators. nih.govrsc.orgacs.org The methyl group on one phenyl ring and the phenethyl alcohol moiety provide vectors for structural diversification to optimize binding affinity and selectivity for biological targets.

Molecular Probes: Functionalized derivatives of this compound could be developed as molecular probes to study biological systems. For example, attaching a fluorophore or a photoreactive group could allow for the investigation of enzyme active sites or receptor binding pockets.

Materials Science: The rigid biphenyl unit combined with the flexible ethyl alcohol linker suggests potential applications in polymer and materials science.

Monomer Synthesis: The terminal alcohol group can be readily converted into other functional groups, such as acrylates or epoxides, making it a suitable monomer for polymerization reactions. mdpi.com The resulting polymers could possess interesting thermal and mechanical properties due to the bulky and rigid biphenyl-based side chains.

Functional Materials: The aromatic nature of the compound suggests it could be incorporated into organic electronic materials. For example, 2-(3,4-dimethoxyphenyl)ethanol, a related compound, is noted for its potential use in materials science. lookchem.com Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or as liquid crystals, depending on their final structure.

Scalability of Synthesis for Industrial and Research Applications

For this compound to be utilized broadly, its synthesis must be scalable, efficient, and economically viable. Future research will need to address the challenges of transitioning from laboratory-scale synthesis to larger-scale production for industrial or widespread research use.

Process Optimization and Catalyst Loading: A key factor in scalability is minimizing the cost of expensive transition-metal catalysts. Research will focus on optimizing reaction conditions to achieve very low catalyst loadings (e.g., S/C ratios > 2000) while maintaining high yields and reasonable reaction times, as has been demonstrated for iridium-catalyzed reactions on a kilogram scale. researchgate.net

Continuous Flow Chemistry: Batch processing, common in the lab, can be inefficient and difficult to control on a large scale. Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation. acs.org Developing a flow-based synthesis for this compound, perhaps for a key cross-coupling step, would significantly improve productivity and consistency. acs.org This approach allows for gram-per-hour or even kilogram-per-day production with a small reactor footprint.

Telescoping Reactions: To improve efficiency, multi-step syntheses can be "telescoped" into one-pot or sequential processes without isolating intermediates. acs.org This reduces solvent waste, minimizes purification steps, and saves time. Future work could design a synthetic sequence where, for example, a cross-coupling reaction is immediately followed by functionalization of the alcohol in the same vessel. acs.orgacs.org

Compound Names

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.